molecular formula C19H12O6S B11402491 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate

Cat. No.: B11402491
M. Wt: 368.4 g/mol
InChI Key: LQUOKDZAGNMXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate is a complex organic compound that features a benzoxathiol ring fused with a furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 2-furoyl chloride in the presence of a base such as pyridine. This is followed by cyclization with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxathiol ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-furoate
  • 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-furoate

Uniqueness

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-furoate is unique due to the presence of both benzoxathiol and furoate moieties in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

Molecular Formula

C19H12O6S

Molecular Weight

368.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C19H12O6S/c1-22-12-6-4-11(5-7-12)14-9-13(10-16-17(14)25-19(21)26-16)24-18(20)15-3-2-8-23-15/h2-10H,1H3

InChI Key

LQUOKDZAGNMXSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CO4)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.